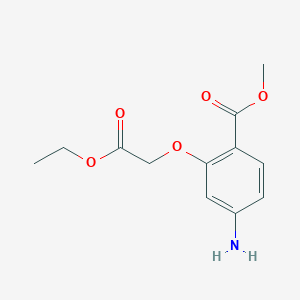

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-17-11(14)7-18-10-6-8(13)4-5-9(10)12(15)16-2/h4-6H,3,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGOQJCRZSYNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate has been investigated for its potential therapeutic applications, particularly as a local anesthetic. Research indicates that derivatives of benzoate compounds can exhibit significant local anesthetic effects. For instance, compounds synthesized based on the structure of this compound have shown promising results in terms of efficacy and reduced toxicity compared to traditional anesthetics like tetracaine and pramocaine .

Case Study: Local Anesthetic Activity

A study designed and synthesized several benzoate derivatives, including this compound, evaluating their anesthetic properties through various tests (surface anesthesia, infiltration anesthesia). The results demonstrated that several synthesized compounds had favorable onset times and durations of action while exhibiting lower toxicity profiles .

Biological Research

The compound's structural features allow it to interact with biological systems effectively. It has been studied for its role in modulating cellular pathways, particularly in osteogenic differentiation. Methyl vanillic acid derivatives, which include this compound, have been shown to activate the Wnt/β-catenin signaling pathway, crucial for bone formation and regeneration .

Case Study: Osteogenic Differentiation

In vitro studies have demonstrated that the compound can induce osteogenic differentiation in stem cells by activating specific signaling pathways. This suggests its potential use in regenerative medicine and bone repair therapies .

Antibacterial and Antifungal Activities

This compound has also been noted for its antibacterial properties. Derivatives of this compound have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

Research has indicated that phenolic acid derivatives, including those derived from this compound, possess significant antibacterial and antifungal activities. These compounds have been tested against common pathogens, displaying promising results that warrant further exploration for pharmaceutical applications .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

Studies have explored the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability. The modification of polymeric materials with such compounds can lead to innovative applications in coatings and composite materials used in various industries .

Summary of Findings

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and ester functionality allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzoate ring significantly alter melting points, solubility, and chromatographic behavior:

Key Observations :

- Hydroxy substituents (e.g., Ph3, Ph4) increase melting points and polarity compared to alkoxy/amino analogs .

Spectroscopic Characterization

- IR/NMR Trends :

Crystallographic and Computational Insights

- Crystal Structures: highlights the importance of hydrogen bonding in stabilizing related benzoate esters, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate . The target compound’s amino group likely facilitates similar intermolecular interactions.

- Computational Studies: Molecular docking () and kinetic analyses () suggest that substituent positioning (e.g., para-amino vs. meta-methoxy) critically affects binding affinity and enzymatic activity .

Biological Activity

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate, with the CAS number 1979546-50-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C₁₂H₁₅N₁O₅

- Molecular Weight : 253.25 g/mol

- Structure : The compound features a benzoate structure with an amino group and an ethoxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial and Antifungal Activity :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on breast cancer cell lines (MCF7), treatment with this compound resulted in a notable decrease in cell viability after 48 hours. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, suggesting that this compound could serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The presence of the amino group allows for hydrogen bonding with target biomolecules, enhancing its interaction with cellular targets.

- Lipophilicity : The ethoxy group contributes to the compound's lipophilicity, facilitating membrane penetration and potentially enhancing bioavailability.

- Modulation of Signaling Pathways : Evidence suggests that this compound may interact with key signaling pathways involved in cell survival and proliferation, particularly in cancer cells .

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step procedures involving esterification, benzylation, and nucleophilic substitution. For example:

- Step 1 : Esterification of 4-amino-2-hydroxybenzoic acid using methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 4-amino-2-hydroxybenzoate .

- Step 2 : Alkylation of the hydroxyl group with 2-bromoethyl ethoxyacetate in dimethylformamide (DMF) using potassium carbonate as a base. This step requires precise stoichiometric ratios (1:1.1 molar ratio of substrate to alkylating agent) and inert atmosphere to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization strategies include adjusting reaction temperature (60–80°C for Step 2), solvent polarity, and catalyst loading. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxy carbonyl at δ ~4.2 ppm for –OCH₂CH₃, aromatic protons at δ ~6.5–8.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, the methoxy and ethoxy groups exhibit torsional angles of 85–95°, influencing crystal packing .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₅NO₅, theoretical [M+H]⁺ = 278.1028) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Standardized Protocols : Adopt strict anhydrous conditions for alkylation steps (use molecular sieves or inert gas).

- Batch Consistency : Pre-dry solvents (DMF over CaH₂) and reagents (2-bromoethyl ethoxyacetate purified via distillation).

- Data Validation : Cross-reference spectral data with literature (e.g., compare X-ray parameters with CCDC entries for related benzoate derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Crystallography provides empirical bond lengths/angles, which may conflict with computational models (e.g., DFT calculations). For example:

- Observed vs. Calculated : The C–O–C bond angle in the ethoxy group is experimentally 118.5° (X-ray) vs. 115.2° (DFT), attributed to crystal packing forces .

- Hydrogen Bonding : Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize the lattice, affecting melting points and solubility .

Use SHELXL for refinement and Mercury for visualization to identify non-covalent interactions .

Q. How should researchers address contradictory toxicity data in related benzoate esters?

- Case Study : Methyl benzoate derivatives show conflicting carcinogenicity reports. For example, oral administration in rodents increased tumor incidence, but dermal studies were negative .

- Mitigation : Conduct structure-activity relationship (SAR) studies to isolate toxicophores. Replace the methoxy group with bulkier substituents (e.g., tert-butoxy) to reduce metabolic activation .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Catalyst Screening : Transition from K₂CO₃ to cesium carbonate for enhanced reactivity in alkylation .

- Flow Chemistry : Continuous-flow systems reduce side product formation (e.g., dimerization) by controlling residence time and temperature .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. The ethoxy group’s electron-withdrawing nature enhances binding affinity to catalytic pockets .

- Pharmacokinetics Prediction : SwissADME predicts logP ~2.1, suggesting moderate blood-brain barrier penetration. Adjust substituents (e.g., replace ethoxy with PEG chains) to improve solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.